5-Chrysenemethanol, 7-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chrysenemethanol, 7-fluoro-: is an organic compound with the molecular formula C19H13FO . It features a chrysenemethanol backbone with a fluorine atom substituted at the 7th position. This compound is notable for its aromatic structure, which includes multiple benzene rings, and its primary alcohol functional group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chrysenemethanol, 7-fluoro- can be achieved through various organic synthesis techniques. One common method involves the Suzuki-Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of 5-Chrysenemethanol, 7-fluoro- typically involves large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chrysenemethanol, 7-fluoro- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the primary alcohol group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Chrysenemethanol, 7-fluoro- is used as a building block in organic synthesis, particularly in the development of novel aromatic compounds and materials with unique electronic properties .
Biology and Medicine: In biological research, this compound is utilized in the design of fluorescent probes and imaging agents due to its aromatic structure and the presence of the fluorine atom, which can enhance fluorescence properties .
Industry: The compound finds applications in the production of advanced materials, such as polymers and coatings, where its unique chemical properties contribute to improved performance and durability .
Wirkmechanismus
The mechanism by which 5-Chrysenemethanol, 7-fluoro- exerts its effects is primarily through interactions with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and specificity, while the aromatic structure allows for π-π interactions with target molecules . These interactions can modulate various biochemical pathways, leading to the desired effects in biological systems .
Vergleich Mit ähnlichen Verbindungen
5-Chrysenemethanol: Lacks the fluorine atom, resulting in different chemical and physical properties.
7-Fluoro-1-naphthalenemethanol: Another fluorinated aromatic alcohol with a simpler structure.
7-Fluoro-2-phenylethanol: A smaller fluorinated aromatic alcohol with different reactivity.
Uniqueness: 5-Chrysenemethanol, 7-fluoro- is unique due to its combination of a complex aromatic structure and the presence of a fluorine atom. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
80257-14-3 |
---|---|
Molekularformel |
C19H13FO |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
(7-fluorochrysen-5-yl)methanol |
InChI |
InChI=1S/C19H13FO/c20-18-7-3-6-15-16-9-8-12-4-1-2-5-14(12)19(16)13(11-21)10-17(15)18/h1-10,21H,11H2 |
InChI-Schlüssel |
XTCGUSLLQRJJMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CC4=C3C=CC=C4F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.